4-Benzylmorpholine-2-carboxamide
Overview
Description
4-Benzylmorpholine-2-carboxamide is a chemical compound with the molecular formula C₁₂H₁₆N₂O₂ and a molecular weight of 220.27 g/mol. It is a derivative of morpholine, featuring a benzyl group attached to the nitrogen atom of the morpholine ring and a carboxamide group at the second position of the ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Benzylmorpholine-2-carboxamide typically involves the following steps:
Benzylamine and Morpholine Reaction: Benzylamine is reacted with morpholine to form 4-benzylmorpholine.
Carboxylation: The resulting 4-benzylmorpholine is then treated with a carboxylating agent, such as carbonyldiimidazole (CDI) or ethyl chloroformate, to introduce the carboxamide group at the second position of the morpholine ring.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions: 4-Benzylmorpholine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzyl group can be oxidized to form benzaldehyde or benzoic acid.
Reduction: The carboxamide group can be reduced to form an amine.
Substitution: The morpholine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products Formed:
Oxidation: Benzaldehyde, benzoic acid.
Reduction: 4-Benzylmorpholine-2-amine.
Substitution: Various substituted morpholines depending on the nucleophile used.
Scientific Research Applications
4-Benzylmorpholine-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
4-Benzylmorpholine-2-carboxamide is similar to other morpholine derivatives, such as morpholine itself, 3,4-dihydro-2H-1-benzopyran-2-carboxamide, and 4-methylmorpholine-2-carboxamide. it is unique due to the presence of the benzyl group, which can influence its chemical reactivity and biological activity. The benzyl group enhances the lipophilicity of the compound, potentially improving its ability to cross cell membranes and interact with biological targets.
Comparison with Similar Compounds
Morpholine
3,4-Dihydro-2H-1-benzopyran-2-carboxamide
4-Methylmorpholine-2-carboxamide
Properties
IUPAC Name |
4-benzylmorpholine-2-carboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-12(15)11-9-14(6-7-16-11)8-10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H2,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOXVOGIAHOCTAV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1CC2=CC=CC=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30677729 | |
Record name | 4-Benzylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135072-12-7 | |
Record name | 4-Benzylmorpholine-2-carboxamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30677729 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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